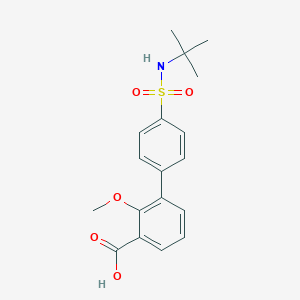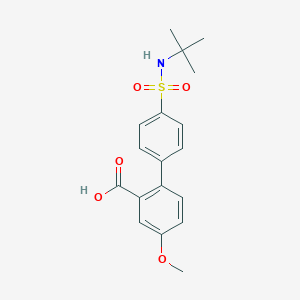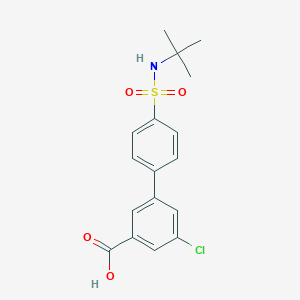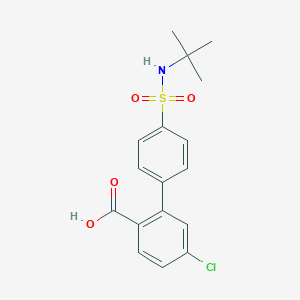
4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, or 4-BSCBA, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of approximately 150°C and a molecular formula of C13H15ClNO3S. 4-BSCBA is a versatile compound that can be used as a reagent, a catalyst, or a reactant in various chemical reactions. In addition, it is used as a starting material for the synthesis of other compounds.
Applications De Recherche Scientifique
4-BSCBA has been used in a number of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in various chemical reactions, and as a reactant in various reactions. It has also been used in the synthesis of pharmaceuticals, as a starting material for the synthesis of other compounds, and as a fluorescent probe for the detection of amines.
Mécanisme D'action
The mechanism of action of 4-BSCBA is not fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. In addition, it has been shown to bind to certain proteins and DNA, suggesting that it may have a role in regulating gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BSCBA are not well understood. In vitro studies have shown that the compound has a weak inhibitory effect on certain enzymes involved in the metabolism of other compounds. In addition, in vivo studies have shown that the compound has a weak inhibitory effect on certain proteins and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations associated with the use of 4-BSCBA in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound that is widely available. In addition, it is relatively easy to synthesize and is relatively stable in the presence of heat and light. However, the compound has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-BSCBA. One potential direction is to investigate the compound’s potential as an inhibitor of enzymes involved in the metabolism of other compounds. In addition, further research could be done to explore the compound’s potential as a fluorescent probe for the detection of amines. Other potential directions for research include exploring the compound’s potential as a starting material for the synthesis of other compounds, and investigating its potential as a reactant in various reactions.
Méthodes De Synthèse
The synthesis of 4-BSCBA is typically achieved through a multi-step process. The first step involves the reaction of 4-bromobenzoic acid with t-butylsulfinyl chloride in the presence of a base. This results in the formation of 4-(4-t-butylsulfamoylphenyl)-2-chlorobenzoic acid. The second step involves the reaction of the resulting acid with sodium hydroxide, resulting in the formation of the desired product.
Propriétés
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(18)10-12/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMLBFUGYFRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413249.png)
![5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413254.png)
![3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413255.png)
![5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413258.png)
![3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413264.png)